molecular formula C16H10N2O4 B11694093 (4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one CAS No. 15601-45-3

(4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B11694093
CAS No.: 15601-45-3
M. Wt: 294.26 g/mol
InChI Key: DLKLBYNRYHZMMX-UVTDQMKNSA-N
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Description

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one: is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzylidene group attached to an oxazol-5(4H)-one ring, with a nitro group positioned on the benzylidene moiety. The “Z” configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 3-nitrobenzaldehyde with 2-phenyloxazol-5(4H)-one under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: The benzylidene moiety can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of (Z)-4-(3-Aminobenzylidene)-2-phenyloxazol-5(4H)-one.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized products such as carboxylic acids.

Scientific Research Applications

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-4-(3-Nitrobenzylidene)-2-phenyloxazol-5(4H)-one is unique due to its specific structural features, including the oxazol-5(4H)-one ring and the nitrobenzylidene moiety

Biological Activity

The compound (4Z)-4-(3-nitrobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one is a member of the oxazole family, characterized by its unique structural features that include a nitrobenzylidene moiety and a phenyl group. This structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The presence of the nitro group is particularly significant as it can influence the compound's electronic properties and reactivity.

Chemical Structure and Properties

The molecular formula of this compound is C16H10N2O4C_{16}H_{10}N_{2}O_{4} with a molecular weight of approximately 294.27 g/mol. The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, which enhances its chemical reactivity.

Biological Activities

Research on similar oxazole derivatives suggests that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : In vitro studies have shown that oxazolone derivatives can inhibit lipid peroxidation, which is crucial in preventing cellular damage caused by free radicals .
  • Anti-inflammatory Effects : Compounds in this class have demonstrated significant inhibition of lipoxygenase (LOX) activity, which is involved in the inflammatory response. For instance, derivatives similar to this compound have shown promising results in reducing carrageenan-induced paw edema in animal models .
  • Analgesic Activity : Some oxazolone derivatives have been tested for their analgesic properties using models such as the writhing test and hot plate test. These studies indicate that certain derivatives can effectively reduce pain responses .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:

Compound NameStructure FeaturesBiological ActivityNotes
2-Aryl oxazolesAryl group substitutionAnticancerSelective cytotoxicity observed
3-NitrobenzothiazoleNitro-substituted heterocycleAntimicrobialSimilar nitro group influence on reactivity
1,3-Oxazole derivativesVarious substitutionsAnti-inflammatoryBroader range of biological activities

The unique combination of a nitro group and a phenyl substituent in this compound may confer distinct electronic properties and reactivity compared to these similar compounds.

Study on Lipid Peroxidation Inhibition

In one study, oxazolone derivatives were evaluated for their ability to inhibit lipid peroxidation. The most potent inhibitors demonstrated an average inhibition rate of 86.5% , highlighting the potential of these compounds as antioxidants .

Inhibition of Lipoxygenase

Another investigation focused on the inhibition of LOX activity by various oxazolone derivatives. The most effective compound exhibited an IC50 value of 41 μM , indicating strong inhibitory effects against this enzyme associated with inflammatory processes .

Analgesic Properties Assessment

Research assessing the analgesic properties of synthesized oxazolones revealed significant pain relief effects in animal models. The compounds were tested using pharmacological assays that measure their efficacy in reducing pain responses .

Properties

CAS No.

15601-45-3

Molecular Formula

C16H10N2O4

Molecular Weight

294.26 g/mol

IUPAC Name

(4Z)-4-[(3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C16H10N2O4/c19-16-14(10-11-5-4-8-13(9-11)18(20)21)17-15(22-16)12-6-2-1-3-7-12/h1-10H/b14-10-

InChI Key

DLKLBYNRYHZMMX-UVTDQMKNSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C\C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)O2

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC(=CC=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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